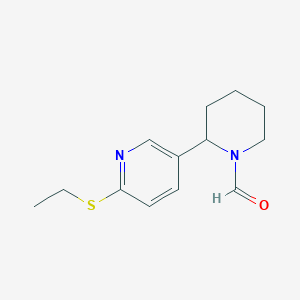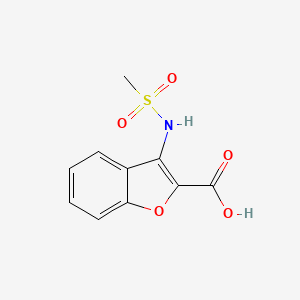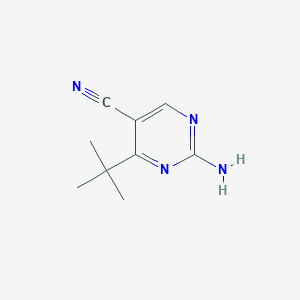
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an iodine atom at the fourth position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethylphenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The iodination of the resulting pyrazole can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(4-Ethylphenyl)-4-azido-1H-pyrazole.
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 5-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(4-Ethylphenyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propiedades
Fórmula molecular |
C11H11IN2 |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
5-(4-ethylphenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C11H11IN2/c1-2-8-3-5-9(6-4-8)11-10(12)7-13-14-11/h3-7H,2H2,1H3,(H,13,14) |
Clave InChI |
WAWQWJRDPGHSLP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)



![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)

![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)





![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)
